Compound Description: LY2784544 is a known kinase inhibitor. [] It was identified as a novel GPR39 agonist, displaying probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its potency at GPR39 is as potent or more potent than its reported kinase inhibitory activity in whole-cell assays. []
Relevance: Although not directly structurally similar to N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, LY2784544 is relevant because it shares the presence of a pyrazole ring in its structure. Both compounds also showcase biological activity, with LY2784544 acting as a kinase inhibitor and GPR39 agonist. [] This highlights the versatility of the pyrazole scaffold in developing compounds with diverse biological activity.
Compound Description: GSK2636771 is a kinase inhibitor. [] Similar to LY2784544, it was identified as a novel GPR39 agonist, demonstrating probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its activity at GPR39 is comparable to or surpasses its reported kinase inhibitory activity in whole-cell assays. []
Relevance: Despite lacking a direct structural resemblance to N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, GSK2636771 is relevant due to its identification as a GPR39 agonist alongside LY2784544. [] This suggests a potential connection in the mechanism of action or binding site at GPR39 that could be further explored for the development of new GPR39 modulators.
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its signaling patterns at both canonical and noncanonical pathways were compared with LY2784544 and GSK2636771, revealing probe-dependent and pathway-dependent allosteric modulation by zinc for all three compounds. []
Relevance: GPR39-C3 shares the classification of a GPR39 agonist with LY2784544 and GSK2636771. [] Although structurally distinct from N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, this shared biological activity suggests a potential link for further investigation, particularly concerning the role of zinc in modulating GPR39 activity.
Compound Description: Compound 1 is a lead compound in the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] This compound served as the starting point for structure-based design strategies aiming to enhance inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood (hWB) cell assays. []
Relevance: Compound 1 serves as a foundational structure for a series of imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors. [] Although N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide does not share this core structure, the research on compound 1 and its derivatives offers valuable insights into the development of kinase inhibitors. The shared focus on developing potent and selective inhibitors with therapeutic potential makes this research relevant.
Compound Description: Compound 25 is a potent p38 MAP kinase inhibitor derived from the lead compound 1. [] It exhibits superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []
Relevance: Compound 25, like its precursor compound 1, highlights the potential of imidazo[4,5-b]pyridin-2-one derivatives as p38 MAP kinase inhibitors. [] Although structurally different from N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, compound 25's potent inhibitory activity and in vivo efficacy are noteworthy. The research around this compound contributes to understanding structure-activity relationships in developing effective kinase inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.